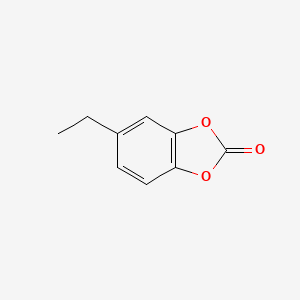![molecular formula C25H17Cl2N B15161119 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine CAS No. 667466-59-3](/img/structure/B15161119.png)
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a phenyl group that is further substituted with a bis(4-chlorophenyl)ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Known for its use in the production of polysulfone plastics and other advanced materials.
4,4’-Dichlorobenzophenone: A metabolite of DDT, used in various chemical applications.
Bis(4-chlorophenyl) disulfide: Used in the synthesis of non-symmetrical heterodimers.
Uniqueness
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine is unique due to its combination of a pyridine ring with a bis(4-chlorophenyl)ethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
667466-59-3 |
|---|---|
Molecular Formula |
C25H17Cl2N |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-[4-[2,2-bis(4-chlorophenyl)ethenyl]phenyl]pyridine |
InChI |
InChI=1S/C25H17Cl2N/c26-22-12-8-19(9-13-22)24(20-10-14-23(27)15-11-20)17-18-4-6-21(7-5-18)25-3-1-2-16-28-25/h1-17H |
InChI Key |
ZGCSQNMXDQBDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C=C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)

![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)

![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
phosphane](/img/structure/B15161065.png)
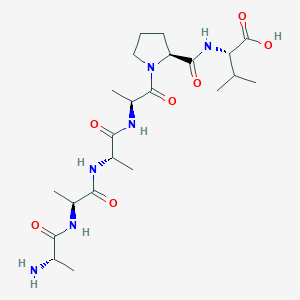
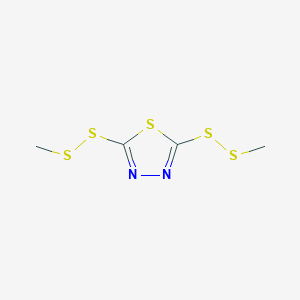
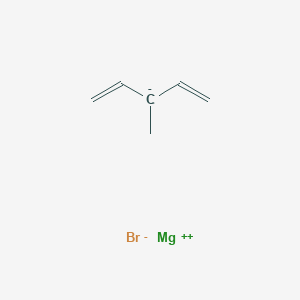

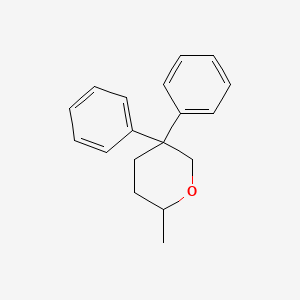
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)
